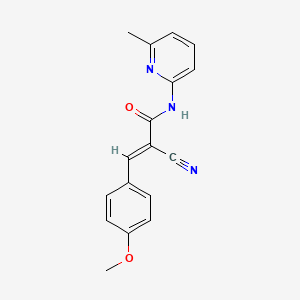

(2E)-2-cyano-3-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-2-cyano-3-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-12-4-3-5-16(19-12)20-17(21)14(11-18)10-13-6-8-15(22-2)9-7-13/h3-10H,1-2H3,(H,19,20,21)/b14-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVJGAWAZIOELTB-GXDHUFHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)OC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CC=C1)NC(=O)/C(=C/C2=CC=C(C=C2)OC)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301329945 | |

| Record name | (E)-2-cyano-3-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301329945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648005 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

496021-30-8 | |

| Record name | (E)-2-cyano-3-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301329945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(2E)-2-cyano-3-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H15N3O. The compound features a cyano group, a methoxyphenyl moiety, and a pyridine ring, which are known to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 253.30 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Structure | Structure |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The process often includes the formation of the cyano group through nucleophilic substitution reactions.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the presence of the pyridine ring is associated with enhanced cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells.

Case Study : A study conducted by Kumar et al. demonstrated that derivatives of pyridine compounds significantly inhibited the proliferation of breast cancer cells (MCF-7) with IC50 values in the micromolar range .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Table 2: Antimicrobial Activity

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 10 | 128 µg/mL |

Anti-inflammatory Activity

Inflammation-related diseases are a significant area of research for this compound. Studies have shown that it can inhibit pro-inflammatory cytokines and reduce inflammatory responses in animal models.

Case Study : Research published in the Journal of Medicinal Chemistry highlighted that similar compounds reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages, suggesting potential use in treating inflammatory conditions .

Comparison with Similar Compounds

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in the target compound improves solubility compared to electron-withdrawing groups (e.g., Cl in ), but may reduce binding affinity to hydrophobic targets.

- Amide Substituents : Pyridine-derived amides (e.g., 6-methylpyridin-2-yl) exhibit stronger π-π interactions than aliphatic or arylalkyl groups (e.g., phenylethyl in ), which could enhance crystallinity .

Q & A

Q. Refinement with SHELXL :

- Apply anisotropic displacement parameters for non-H atoms.

- Use the SQUEEZE tool (PLATON) to model disordered solvent regions.

- Validate hydrogen-bonding networks with Coot and Mercury .

- Challenges : Twinning or pseudosymmetry may require alternative space group assignments. Contradictions between experimental and calculated bond lengths can arise from poor data quality; address via iterative refinement .

Q. What strategies are effective in analyzing hydrogen-bonding patterns and their role in crystal packing?

- Methodological Answer :

Graph Set Analysis : Classify hydrogen bonds (e.g., N–H···O, O–H···N) using Etter’s formalism. Assign descriptors like (donor), (acceptor), and motifs (e.g., ) to identify supramolecular synthons .

Topological Analysis : Use CrystalExplorer to generate Hirshfeld surfaces, highlighting close contacts (e.g., π-π stacking between pyridine rings) .

- Example : In similar enamide derivatives, the pyridyl N atom acts as a hydrogen-bond acceptor, forming chains along the b-axis .

Q. How can discrepancies between computational and experimental spectroscopic data be resolved?

- Methodological Answer :

DFT Calculations : Optimize the geometry at the B3LYP/6-311+G(d,p) level. Compare calculated IR/NMR spectra with experimental data to identify outliers (e.g., solvent effects or conformational flexibility) .

Dynamic Effects : Account for tautomerism or rotameric equilibria using molecular dynamics (MD) simulations. For example, the amide bond’s rotation barrier may lead to averaged NMR signals .

Biological and Mechanistic Questions

Q. What in vitro assays are suitable for evaluating this compound’s enzyme inhibitory activity?

- Methodological Answer :

Q. Acetylcholinesterase (AChE) Inhibition :

- Use Ellman’s assay with acetylthiocholine as substrate. Monitor thiocholine production at 412 nm.

- Compare IC values with donepezil as a positive control .

Cellular Assays : Test cytotoxicity (MTT assay) and specificity (e.g., dopamine transporter inhibition via radioligand binding) .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

- Methodological Answer :

Substituent Variation : Synthesize analogs with modified methoxy (e.g., -OCH → -CF) or pyridyl groups (e.g., 6-methyl → 6-fluoro). Assess changes in logP (HPLC) and potency .

Pharmacophore Mapping : Use MOE or Schrödinger to identify critical interactions (e.g., hydrogen bonding with AChE’s catalytic triad) .

Data Contradiction and Validation

Q. How should researchers address conflicting crystallographic data from different refinement software?

- Methodological Answer :

Cross-Validation : Refine the same dataset with SHELXL, OLEX2, and PHENIX. Compare R-factors, electron density maps, and geometry (e.g., bond angle outliers) .

Twinned Data : Use the HKLF 5 format in SHELXL for twinned refinements. Validate with the R and BASF parameters .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.